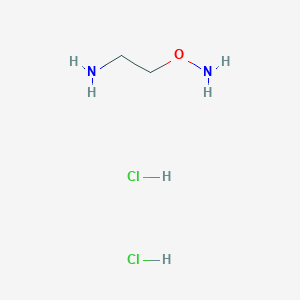

2-(Aminooxy)ethanamine dihydrochloride

Übersicht

Beschreibung

Butylphenamid ist eine chemische Verbindung, die für ihre antimykotischen Eigenschaften bekannt ist. Es wurde in klinischen Studien zur Behandlung verschiedener Pilzinfektionen, insbesondere Ringwurms, eingesetzt . Die Verbindung wurde erstmals 1957 zur Verwendung zugelassen und seitdem auf ihre Wirksamkeit und Sicherheit in medizinischen Anwendungen untersucht .

Vorbereitungsmethoden

Die Synthese von Butylphenamid umfasst typischerweise die Bildung einer Amidbindung. Ein übliches Verfahren ist die Reaktion eines Carbonsäurederivats mit einem Amin. Beispielsweise kann die Reaktion eines Säurechlorids mit einem Amin unter basischen Bedingungen das gewünschte Amid ergeben . Industrielle Produktionsverfahren können die Verwendung der Elektrosynthese umfassen, die einen umweltfreundlicheren und nachhaltigeren Ansatz für die Amidsynthese bietet .

Analyse Chemischer Reaktionen

Butylphenamid durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Butylphenamid wurde ausgiebig auf seine antimykotischen Eigenschaften untersucht. Es hat sich bei der Behandlung verschiedener Pilzinfektionen, einschließlich Ringwurms, als wirksam erwiesen Zum Beispiel macht seine Struktur und Reaktivität es zu einer wertvollen Verbindung für die Untersuchung der Amidbindungsbildung und -transformationen in der organischen Chemie .

Wirkmechanismus

Der genaue Wirkungsmechanismus von Butylphenamid ist nicht vollständig geklärt. Es wird angenommen, dass es seine antimykotischen Wirkungen ausübt, indem es die Synthese essentieller Pilzzellbestandteile stört. Diese Störung führt zur Hemmung des Pilzwachstums und der Pilzreplikation . Die Verbindung kann auch entzündungshemmende und antioxidative Eigenschaften haben, die zu ihren therapeutischen Wirkungen beitragen .

Vergleich Mit ähnlichen Verbindungen

Butylphenamid kann mit anderen Antimykotika wie Phenylsalicylamid-Derivaten verglichen werden. Während beide Verbindungen ähnliche strukturelle Merkmale aufweisen, hat Butylphenamid eine einzigartige Wirksamkeit bei der Behandlung spezifischer Pilzinfektionen gezeigt . Weitere ähnliche Verbindungen sind:

Phenylsalicylamid: Bekannt für seine antimykotischen Eigenschaften, jedoch mit unterschiedlichen Wirksamkeitsprofilen.

N-Butyl-3-Phenylsalicylamid: Ein weiteres Derivat mit ähnlichen Anwendungen, aber unterschiedlichen chemischen Eigenschaften.

Die einzigartige Struktur und Reaktivität von Butylphenamid machen es zu einer wertvollen Verbindung sowohl für die medizinische als auch für die wissenschaftliche Forschung.

Biologische Aktivität

2-(Aminooxy)ethanamine dihydrochloride, also known as 2-aminoethoxyamine dihydrochloride, is a compound that has garnered attention in biochemical research due to its unique properties and applications. This article explores its biological activity, mechanisms of action, and potential applications in various fields of study.

- Molecular Formula : C₂H₈Cl₂N₂O

- Molecular Weight : Approximately 149.02 g/mol

- Structure : Contains an amino group attached to an oxy group, enabling reactivity with carbonyl compounds.

This compound acts primarily as a biotinylation reagent , facilitating the tagging of proteins through a reaction with aldehyde groups on specific amino acids, predominantly lysine. This reaction forms a stable oxime linkage , allowing biotinylated proteins to be captured using streptavidin, a protein with high affinity for biotin. This process is crucial for the purification and identification of proteins in complex biological mixtures, such as cell lysates.

Reaction Overview

The general reaction can be represented as follows:

Where RCHO represents an aldehyde group reacting with the aminooxy compound to form an oxime derivative.

Biological Applications

The compound exhibits several significant biological activities:

- Bioconjugation : It is utilized in bioconjugation processes to label proteins and other biomolecules, enhancing the study of protein interactions and functions.

- Enzyme Inhibition : this compound can inhibit certain enzymes by reacting with aldehyde groups in their active sites, thus providing insights into their biological roles and mechanisms.

- Proteomics Research : It plays a vital role in proteomics by enabling the study of protein modifications and interactions through biotinylation techniques.

Toxicity and Safety

While it has beneficial applications, this compound is classified as harmful if swallowed and may cause allergic skin reactions. Proper safety protocols must be followed when handling this compound in laboratory settings.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Aminoethanol | C₂H₇NO | Simple amine without oxy functionality |

| 2-Hydroxyethylamine | C₂H₇NO | Contains hydroxyl instead of aminooxy group |

| Hydroxylamine | C₂H₇NO | Reactive towards carbonyls but lacks amine |

What distinguishes this compound is its dual functionality as both an amine and an oxy group, enabling specific reactions with carbonyl compounds that are not possible with simpler amines or hydroxylamines.

Case Studies and Research Findings

- Biotinylation Techniques : A study demonstrated the effectiveness of this compound in biotinylating proteins for subsequent mass spectrometry analysis. The results indicated that proteins tagged with this reagent could be efficiently isolated from complex mixtures, enhancing detection sensitivity.

- Enzyme Activity Profiling : Another research effort utilized this compound to inhibit specific enzymes involved in metabolic pathways. The inhibition allowed researchers to delineate the roles of these enzymes in disease models, providing insights into potential therapeutic targets.

- Toxicological Assessment : Toxicity assessments revealed that while the compound has beneficial applications, it poses risks if mismanaged. Studies indicated that exposure could lead to skin irritation and other allergic reactions, emphasizing the need for careful handling.

Eigenschaften

IUPAC Name |

O-(2-aminoethyl)hydroxylamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O.2ClH/c3-1-2-5-4;;/h1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWHTWXBNQFBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559378 | |

| Record name | 2-(Aminooxy)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37866-45-8 | |

| Record name | 2-(o-Aminooxy)ethylamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037866458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Aminooxy)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(O-aminooxy)ethylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.